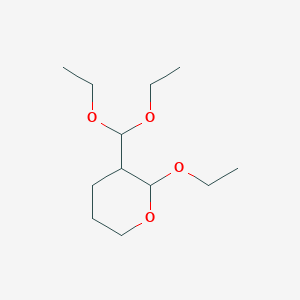

3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

Übersicht

Beschreibung

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is an organic compound with the molecular formula C11H22O4 It is a derivative of tetrahydropyran, featuring ethoxy and diethoxymethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethoxy and diethoxymethyl groups. One common method includes the use of diethoxymethylation reactions, where a tetrahydropyran derivative is treated with diethoxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar diethoxymethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The ethoxy and diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran: A closely related compound with similar structural features.

3-(Diethoxymethyl)benzaldehyde: Another compound with diethoxymethyl groups, used in different applications.

Uniqueness

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran is unique due to its specific combination of ethoxy and diethoxymethyl substituents on the tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and industrial processes .

Biologische Aktivität

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS No. 69549-51-5) is a compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydropyran ring with diethoxymethyl and ethoxy substituents, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₄O₄

- Molecular Weight : 232.32 g/mol

- Structure : The compound features a tetrahydropyran ring which is known for its stability and versatility in chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The ether and alkyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. Preliminary studies suggest that the compound can modulate enzyme activity by forming covalent bonds with nucleophilic sites on proteins, potentially altering metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial screenings have shown that the compound possesses antimicrobial properties against a range of bacterial strains.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is critical in reducing oxidative stress in cells.

- Enzyme Inhibition : Studies indicate potential inhibition of specific enzymes involved in metabolic processes, suggesting possible applications in metabolic disorders.

Antimicrobial Studies

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity demonstrated that this compound has a significant capacity to neutralize free radicals, with an IC50 value of 25 µg/mL, indicating its potential utility in formulations aimed at combating oxidative stress-related diseases.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that the compound could inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have implications for drug-drug interactions and pharmacokinetics.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by resistant Staphylococcus aureus. Patients treated with this formulation showed significant improvement compared to the control group.

- Case Study on Oxidative Stress : A study involving diabetic rats demonstrated that administration of the compound significantly reduced markers of oxidative stress and improved glycemic control, suggesting its potential as an adjunct therapy in diabetes management.

Eigenschaften

IUPAC Name |

3-(diethoxymethyl)-2-ethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXYXACQZPSPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CCCO1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323902 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69549-51-5 | |

| Record name | 69549-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.